molecular formula C20H22N4O2 B4631855 2-[({1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine

2-[({1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine

Cat. No.: B4631855
M. Wt: 350.4 g/mol
InChI Key: SEEXTJAQDKNWEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[({1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine is a useful research compound. Its molecular formula is C20H22N4O2 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.17427596 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Therapeutic Potential of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives, including compounds similar to the one , have been identified for their extensive therapeutic potentials. These compounds exhibit a wide range of biological activities due to their ability to interact effectively with different enzymes and receptors. The structural uniqueness of the 1,3,4-oxadiazole ring, featuring pyridine-like nitrogen atoms, facilitates these interactions through various weak bonds, enhancing their bioactivity across a spectrum of medical applications. Notably, research has highlighted their efficacy in treating conditions such as cancer, bacterial and fungal infections, tuberculosis, inflammation, neuropathic pain, hypertension, allergies, parasitic infections, obesity, and viral diseases. This broad therapeutic range underscores the significance of 1,3,4-oxadiazole derivatives in medicinal chemistry, promoting them as crucial subjects for ongoing scientific exploration aiming at the development of new medications with improved efficacy and reduced toxicity (Verma et al., 2019).

Role in Drug Metabolism and Cytochrome P450 Inhibition

Another important application of derivatives structurally related to 2-[({1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine is their role in drug metabolism, specifically through the inhibition of cytochrome P450 (CYP) isoforms. These enzymes are crucial for the metabolic processing of a vast array of pharmaceuticals, and their inhibition can significantly affect drug efficacy and safety. By understanding the selectivity and potency of these compounds as inhibitors of specific CYP isoforms, researchers can better predict drug-drug interactions and develop safer therapeutic protocols. The knowledge gained from studying these interactions assists in the rational design of new drugs with minimized adverse effects and optimized pharmacokinetic profiles (Khojasteh et al., 2011).

Properties

IUPAC Name

3-phenyl-5-[[3-(pyridin-2-ylmethoxy)piperidin-1-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-2-7-16(8-3-1)20-22-19(26-23-20)14-24-12-6-10-18(13-24)25-15-17-9-4-5-11-21-17/h1-5,7-9,11,18H,6,10,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEEXTJAQDKNWEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=NC(=NO2)C3=CC=CC=C3)OCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[({1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine
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2-[({1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine
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2-[({1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine
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2-[({1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine
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2-[({1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine
Reactant of Route 6
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2-[({1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.